3-O-Methyl-L-DOPA-d3 4-Glucuronide is a significant metabolite of L-DOPA, which is primarily utilized in the treatment of Parkinson's disease. This compound is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, with S-adenosyl methionine serving as a methyl group donor. The compound has garnered attention due to its potential role in the pharmacokinetics and pharmacodynamics of L-DOPA therapy, particularly concerning its side effects and interactions within the central nervous system.
3-O-Methyl-L-DOPA-d3 4-Glucuronide is derived from L-DOPA, an amino acid precursor to dopamine. It is synthesized in the body primarily through metabolic pathways involving catechol-O-methyltransferase, which methylates L-DOPA to produce 3-O-Methyl-L-DOPA. The glucuronidation process further modifies this compound, increasing its solubility and facilitating its excretion.
This compound falls under several classifications:
The synthesis of 3-O-Methyl-L-DOPA-d3 4-Glucuronide can be achieved through enzymatic and chemical methods. The primary method involves:
The enzymatic reactions are highly specific and occur in various tissues, including the liver and brain. The efficiency of these processes can be influenced by genetic factors and the presence of other drugs that may inhibit or enhance enzyme activity.
The molecular formula for 3-O-Methyl-L-DOPA-d3 4-Glucuronide is , with a molecular weight of approximately 211.2145 g/mol.
COC1=CC(C[C@H](N)C(O)=O)=CC=C1O
PFDUUKDQEHURQC-ZETCQYMHSA-N
This structure indicates that it contains a phenolic ring system, an amino group, and a carboxylic acid group, characteristic of amino acids and their derivatives.
The primary reactions involving 3-O-Methyl-L-DOPA-d3 4-Glucuronide include:
These reactions are crucial for the metabolism and elimination of L-DOPA and its metabolites.
The kinetics of these reactions can vary based on substrate concentration, enzyme availability, and competitive inhibition from other drugs or metabolites.
The mechanism by which 3-O-Methyl-L-DOPA-d3 4-Glucuronide affects physiological processes involves:
Research has shown that chronic administration leads to elevated blood levels in patients undergoing long-term L-DOPA therapy, with observed effects on dopamine turnover and behavioral outcomes .
Relevant analyses include spectroscopic methods such as NMR and mass spectrometry for structural confirmation.
3-O-Methyl-L-DOPA-d3 4-Glucuronide is primarily used in pharmacological research to understand:
Additionally, it serves as a valuable marker in studies assessing drug metabolism and pharmacokinetics related to central nervous system-active compounds.
3-O-Methyl-L-DOPA-d3 4-Glucuronide features a deuterium-labeled methyl group (–OCD₃) at the 3-position of the phenyl ring and a β-D-glucopyranosiduronic acid moiety at the 4-position. The glucuronide group is conjugated via an O-glycosidic bond to the phenolic oxygen, forming a stable ether linkage. The deuterium atoms are exclusively incorporated into the methoxy group (–OCH₃ → –OCD₃), creating a mass shift of +3 Da compared to the non-deuterated analog. This isotopic labeling does not alter the compound’s chemical reactivity or stereochemistry but provides a distinct mass spectrometry signature for detection [1] [3] [7].
The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, confirming the L-configuration of the alanine side chain and the β-conformation of the glucuronide linkage [3]. NMR and high-resolution MS analyses verify deuterium incorporation (>99% purity) and site specificity [7].
Table 1: Key Structural Features
Structural Element | Description |
---|---|
Deuterium Position | 3-O-methyl group (–OCD₃) |
Glucuronide Linkage | β-configured at C4 phenol (O-glycosidic bond) |
Amino Acid Moiety | L-configuration at α-carbon |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(OCD₃)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
The molecular formula is C₁₆H₁₈D₃NO₁₀, with an exact molecular weight of 390.135 Da and a monoisotopic mass of 390.357 g/mol [3] [4]. In mass spectrometry, the compound generates characteristic fragments:
Negative-ion ESI-MS/MS reveals a dominant fragment at m/z 175 (deprotonated glucuronic acid), confirming the glucuronide linkage. The deuterium label reduces background interference in biological matrices, enhancing signal-to-noise ratios by >50% compared to non-deuterated analogs [3] [5]. Chromatographically, it shows a retention time shift of 1.5–2.0 min in reversed-phase HPLC due to isotopic effects [5].
Table 2: Mass Spectrometric Fragmentation Pattern
Ion Type | m/z Value | Assignment |
---|---|---|
[M–H]⁻ | 389.0 | Molecular ion |
[M–H–176]⁻ | 213.0 | Aglycone (3-O-Methyl-L-DOPA-d3) |
[Glucuronic acid–H]⁻ | 175.0 | Deprotonated glucuronic acid |
C₇H₇D₃NO₃⁺ | 194.1 | Deuterated phenylalanine fragment |
The deuterated analog exhibits identical chemical behavior to its non-deuterated counterpart (C₁₆H₂₁NO₁₀, MW 387.34 g/mol) but diverges in key analytical properties:
Spectral comparisons show near-identical UV profiles (λₘₐₓ 280 nm), confirming deuterium does not impact electronic transitions. However, IR spectroscopy reveals a C–D stretching peak at 2,100–2,200 cm⁻¹, absent in non-deuterated analogs [1] [7].
Table 3: Analytical Comparison with Non-Deuterated Analog
Property | 3-O-Methyl-L-DOPA-d3 4-Glucuronide | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C₁₆H₁₈D₃NO₁₀ | C₁₆H₂₁NO₁₀ |
Molecular Weight | 390.357 g/mol | 387.354 g/mol |
HPLC Retention Shift | +1.5 to +2.0 min | Baseline |
MS Signature Ions | m/z 194.1, 213.0 | m/z 191.1, 210.0 |
C–D Bond IR Peak | 2,100–2,200 cm⁻¹ | Absent |
The compound’s stereochemistry is defined by two chiral centers:
Stability studies under varying conditions reveal:
Cryopreservation (–80°C) maintains >99% integrity for 12 months. The β-glucuronidase enzyme cleaves the glucuronide bond, releasing 3-O-Methyl-L-DOPA-d3 (m/z 214.23) within minutes [3] [4].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: